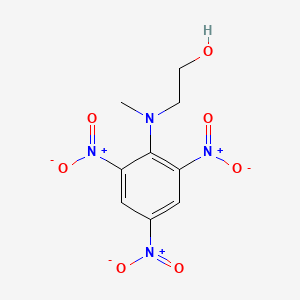
2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol is a chemical compound with the molecular formula C9H10N4O7 and a molecular weight of 286.2 g/mol . This compound is known for its unique structure, which includes a trinitrophenyl group attached to an aminoethanol moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol typically involves the nitration of methyl aniline followed by the reaction with ethylene oxide. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the formation of the trinitrophenyl group. The subsequent reaction with ethylene oxide is performed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial due to the potential hazards associated with the handling of nitric acid and sulfuric acid.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The trinitrophenyl group is known to interact with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Similar in structure but lacks the aminoethanol moiety.
2-(Methylamino)ethanol: Similar in structure but lacks the trinitrophenyl group.
Uniqueness
2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol is unique due to the presence of both the trinitrophenyl group and the aminoethanol moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
40711-00-0 |
|---|---|
Fórmula molecular |
C9H10N4O7 |
Peso molecular |
286.20 g/mol |
Nombre IUPAC |
2-(N-methyl-2,4,6-trinitroanilino)ethanol |
InChI |
InChI=1S/C9H10N4O7/c1-10(2-3-14)9-7(12(17)18)4-6(11(15)16)5-8(9)13(19)20/h4-5,14H,2-3H2,1H3 |
Clave InChI |
MFDCUBBXIGBTPD-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


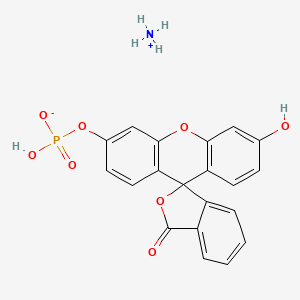
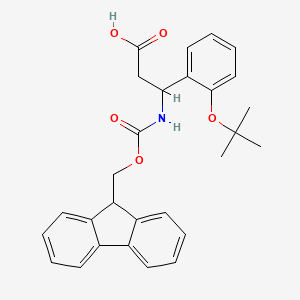
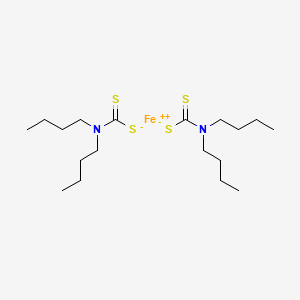
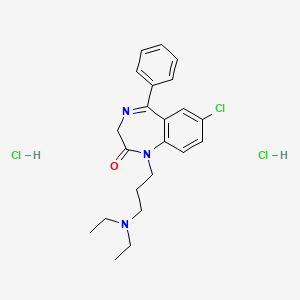
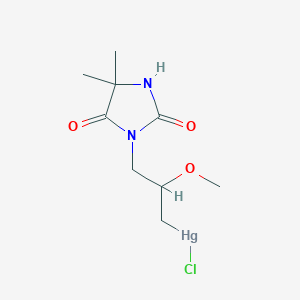
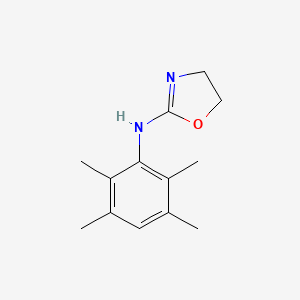
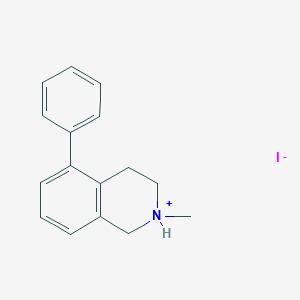
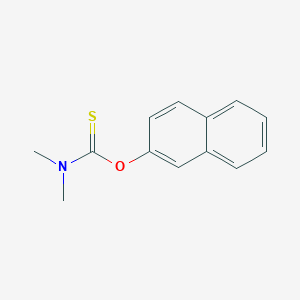
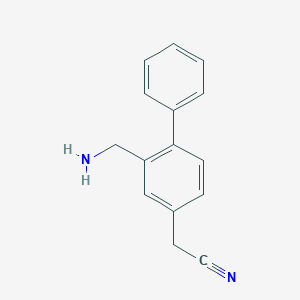
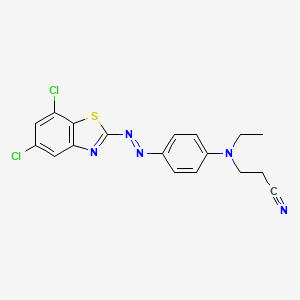
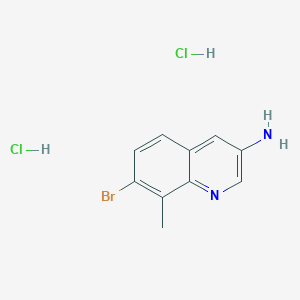
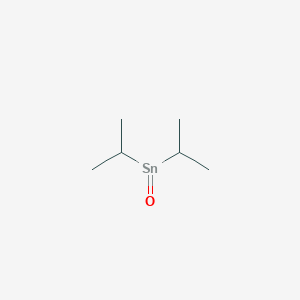

![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
